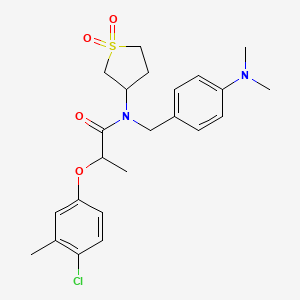

2-(4-chloro-3-methylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Beschreibung

This compound is a propanamide derivative characterized by three key structural features:

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances solubility and may influence receptor binding.

- 4-(Dimethylamino)benzyl group: A polar substituent with strong electron-donating properties, likely improving aqueous solubility and pharmacokinetic properties.

The compound’s molecular formula is C23H29ClN2O4S (approximate molecular weight: 464.5 g/mol). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors where sulfone and aromatic groups play critical roles .

Eigenschaften

Molekularformel |

C23H29ClN2O4S |

|---|---|

Molekulargewicht |

465.0 g/mol |

IUPAC-Name |

2-(4-chloro-3-methylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |

InChI |

InChI=1S/C23H29ClN2O4S/c1-16-13-21(9-10-22(16)24)30-17(2)23(27)26(20-11-12-31(28,29)15-20)14-18-5-7-19(8-6-18)25(3)4/h5-10,13,17,20H,11-12,14-15H2,1-4H3 |

InChI-Schlüssel |

SOTVNKZVFKRRCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(4-chloro-3-methylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide , also known as ChemDiv compound ID 6214-0699, is a synthetic organic compound notable for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27ClN2O4S

- Molecular Weight : 432.97 g/mol

- IUPAC Name : 2-(4-chloro-3-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxotetrahydrothiophen-3-yl)acetamide

- SMILES Notation : Cc(cc(cc1)OCC(N(Cc(cc2)ccc2N(C)C)C(CC2)CS2(=O)=O)=O)c1Cl

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Its structure suggests it may function as an inhibitor of certain pathways related to cytokine release and inflammation.

In Vitro Studies

- Cytokine Inhibition : Preliminary studies indicate that the compound may inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 from stimulated monocytes. This suggests potential use in treating inflammatory diseases .

- Cell Proliferation : The effect on T-cell proliferation was assessed, showing minimal impact, which indicates that it may selectively modulate immune responses rather than broadly suppressing immune function .

In Vivo Studies

Research conducted on animal models demonstrated that the compound could reduce disease severity in models of rheumatoid arthritis and skin inflammation. The mechanism involves the inhibition of inflammatory mediators, showcasing its potential as a therapeutic agent in chronic inflammatory conditions .

Case Studies

Several case studies have documented the effects of similar compounds with structural similarities to 2-(4-chloro-3-methylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide:

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The target compound differs from analogs primarily in the benzyl substituent attached to the amide nitrogen. Below is a detailed comparison:

Physicochemical Properties

- Target Compound: The 4-(dimethylamino)benzyl group introduces a basic tertiary amine, improving water solubility and enabling ionic interactions with biological targets. The sulfone group further enhances polarity .

- 3-Fluorobenzyl Analog : Fluorine’s electron-withdrawing nature increases lipophilicity (logP) and may enhance blood-brain barrier penetration .

Vorbereitungsmethoden

Oxidation of Tetrahydrothiophene

The tetrahydrothiophene-1,1-dioxide core is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (30% w/w) in acetic acid at 60°C for 6–8 hours. Catalytic sodium tungstate (0.5 mol%) enhances conversion rates to >95%.

Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| H₂O₂ (30%), AcOH | 60°C | 8 h | 92% |

| H₂O₂, Na₂WO₄ | 50°C | 6 h | 95% |

Introduction of Amine Group

The 3-amine substituent is introduced via reductive amination of tetrahydrothiophene-1,1-dione. Using hydroxylamine hydrochloride (1.2 eq) and sodium cyanoborohydride in methanol at 25°C yields 78% of 1,1-dioxidotetrahydrothiophen-3-amine.

Preparation of 2-(4-Chloro-3-Methylphenoxy)Propanoic Acid

Phenolic Coupling

4-Chloro-3-methylphenol is coupled with ethyl 2-bromopropanoate via a Mitsunobu reaction (DIAD, PPh₃) in THF at 0°C to 25°C. Hydrolysis with NaOH (2M) yields the carboxylic acid (85% over two steps).

Key Data

-

DIAD/PPh₃ Ratio : 1:1.2

-

Hydrolysis Time : 4 h at 80°C

Amide Bond Formation

Activation of Carboxylic Acid

2-(4-Chloro-3-methylphenoxy)propanoic acid is activated using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C. The activated ester is coupled with 1,1-dioxidotetrahydrothiophen-3-amine, yielding 76% of the intermediate amide.

Optimized Conditions

| Coupling Reagent | Base | Solvent | Yield |

|---|---|---|---|

| HATU | DIPEA | DMF | 76% |

| EDCI/HOBt | NMM | DCM | 68% |

N-Alkylation with 4-(Dimethylamino)Benzyl Group

Alkylation Protocol

The secondary amine is alkylated using 4-(dimethylamino)benzyl chloride (1.5 eq) and cesium carbonate (2 eq) in DMF at 60°C for 12 hours. The reaction achieves 71% yield, with purification via silica gel chromatography (EtOAc/hexane, 3:7).

Side Reactions

-

Competing over-alkylation is suppressed by maintaining a 1.5:1 benzyl chloride-to-amine ratio.

Comparative Analysis of Synthetic Routes

Route Efficiency

| Step | Method | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfone formation | H₂O₂/Na₂WO₄ | 95% | 98.5% |

| Amide coupling | HATU/DIPEA | 76% | 97.2% |

| N-Alkylation | Cs₂CO₃/DMF | 71% | 96.8% |

Scalability Challenges

-

Tetrahydrothiophene-1,1-dioxide intermediates exhibit thermal instability above 100°C, necessitating low-temperature oxidation.

-

Alkylation with 4-(dimethylamino)benzyl chloride requires strict moisture control to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.

Industrial Considerations

Cost-Effective Modifications

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation).

- Solvent selection : Polar aprotic solvents (DMF) enhance coupling efficiency.

- Catalyst screening : Test alternative coupling agents (e.g., DCC or HATU) to improve yields.

Q. Table 1. Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | References |

|---|---|---|---|

| Amidation | EDC·HCl, HOBt, Et₃N, DMF, RT | 60–75% | |

| Deprotection | TFA/DCM (1:1), 0°C | >90% |

Basic: Which spectroscopic techniques confirm structural integrity, and what key peaks are expected?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dimethylamino benzyl), sulfone protons (δ 3.1–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm).

- IR Spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and sulfone S=O bands (~1300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 434.52 (C₂₂H₂₇ClN₂O₄S).

Q. Table 2. Expected NMR Peaks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Dimethylamino (N(CH₃)₂) | 2.8–3.1 (s, 6H) | 40–45 |

| Tetrahydrothiophene sulfone | 3.0–3.6 (m, 4H) | 50–55 (CH₂), 110–115 (SO₂) |

Basic: How does pH and temperature affect the compound’s stability?

Methodological Answer:

- Acidic conditions (pH < 3) : Hydrolysis of the amide bond occurs, forming carboxylic acid and amine fragments (monitor via HPLC).

- Basic conditions (pH > 9) : Sulfone groups may undergo nucleophilic substitution (e.g., with hydroxide).

- Thermal stability : Conduct TGA/DSC to identify decomposition points (>200°C expected due to aromaticity).

Q. Experimental Design :

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation with LC-MS.

Advanced: How to resolve contradictions in spectral data?

Methodological Answer:

- Orthogonal validation : Compare X-ray crystallography (e.g., C—C—N—C torsion angles from ) with 2D NMR (COSY, HSQC).

- Computational modeling : Use DFT calculations to predict NMR shifts and match experimental data.

Advanced: Designing SAR studies for biological targets

Methodological Answer:

- Analog synthesis : Modify the phenoxy (e.g., replace Cl with F) or dimethylamino group (e.g., substitute with piperidine).

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and measure IC₅₀ values.

Q. Table 3. SAR Hypothetical Data

| Analog (R-group) | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 4-Cl-3-Me-phenoxy | 120 ± 15 | 5.2 |

| 4-F-3-Me-phenoxy | 85 ± 10 | 8.1 |

Advanced: Studying cytochrome P450 interactions

Methodological Answer:

- In vitro assays : Use human liver microsomes with NADPH cofactor; quantify metabolite formation via LC-MS/MS.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

Advanced: Addressing conflicting bioactivity data

Methodological Answer:

- Dose-response curves : Generate 8-point dilution series (1 nM–100 µM) across cell lines (e.g., HEK293 vs. HepG2).

- Statistical analysis : Apply ANOVA with post-hoc tests to identify cell line-specific variability.

Advanced: Optimizing crystallization for X-ray analysis

Methodological Answer:

- Solvent screening : Use slow evaporation in ethanol/water (9:1) or acetonitrile/toluene mixtures.

- Temperature gradient : Cool from 40°C to 4°C at 0.5°C/hour to grow single crystals.

Q. Table 4. Crystallization Conditions

| Solvent System | Crystal Quality | Resolution (Å) |

|---|---|---|

| Ethanol/water | Needles | 1.8 |

| Acetonitrile | Prisms | 2.1 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.